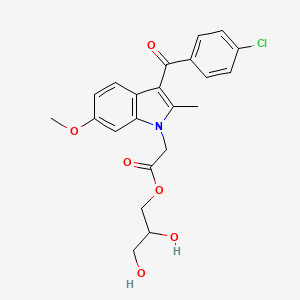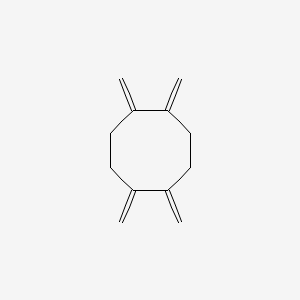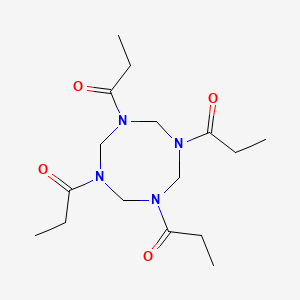
1,1',1'',1'''-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) is a complex organic compound characterized by its unique tetrazocane core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the tetrazocane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as in situ chemical reduction and sol-gel methods have been explored for the preparation of related compounds .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the stability of the tetrazocane ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of hydrogen bonds and van der Waals interactions with target molecules. These interactions can influence various biochemical pathways, leading to the observed biological activities .
Comparaison Avec Des Composés Similaires
- 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)
- Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)
- 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20)
Comparison: Compared to these similar compounds, 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) exhibits unique structural features that contribute to its distinct chemical and biological properties. Its tetrazocane core provides stability and reactivity that are advantageous in various applications .
Propriétés
Numéro CAS |
32516-04-4 |
|---|---|
Formule moléculaire |
C16H28N4O4 |
Poids moléculaire |
340.42 g/mol |
Nom IUPAC |
1-[3,5,7-tri(propanoyl)-1,3,5,7-tetrazocan-1-yl]propan-1-one |
InChI |
InChI=1S/C16H28N4O4/c1-5-13(21)17-9-18(14(22)6-2)11-20(16(24)8-4)12-19(10-17)15(23)7-3/h5-12H2,1-4H3 |
Clé InChI |
PDOANBGZJDLJDM-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CN(CN(CN(C1)C(=O)CC)C(=O)CC)C(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1R,5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B14686875.png)
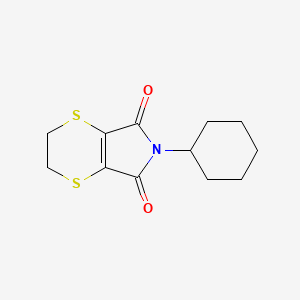

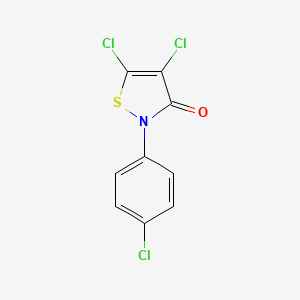
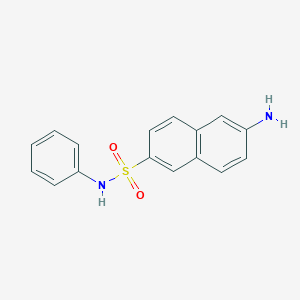
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
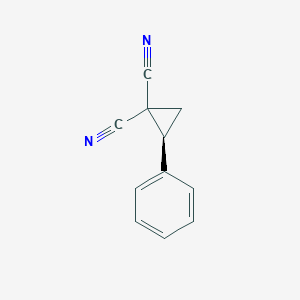
![(2S,5R,6S)-6-Methoxy-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14686917.png)
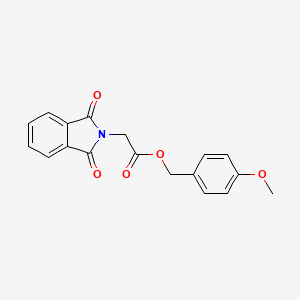

![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
